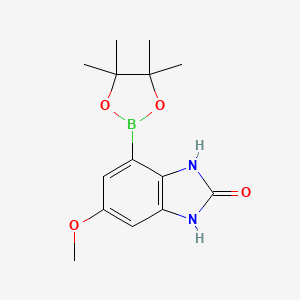

6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3-benzodiazol-2-one

Beschreibung

Its molecular formula is C₁₄H₁₉BN₂O₄, with a molecular weight of 290.12 g/mol . The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a key pathway for constructing biaryl systems in medicinal and materials chemistry . The methoxy substituent enhances solubility and modulates electronic properties, making the compound suitable for further functionalization.

The compound’s boronate group is critical for applications in drug discovery, agrochemicals, and organic electronics, where it serves as a versatile intermediate for coupling reactions .

Eigenschaften

IUPAC Name |

6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O4/c1-13(2)14(3,4)21-15(20-13)9-6-8(19-5)7-10-11(9)17-12(18)16-10/h6-7H,1-5H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKMVXMERFTOEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=O)N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of 1,2-Phenylenediamine Derivatives

The benzodiazolone ring system is synthesized via cyclocondensation of substituted 1,2-phenylenediamines with carbonyl sources. For Compound A , a 6-methoxy-substituted 1,2-phenylenediamine serves as the starting material. Reaction with triphosgene or urea under basic conditions yields the 1,3-dihydro-1,3-benzodiazol-2-one framework.

Example Procedure

A mixture of 4-methoxy-1,2-phenylenediamine (1.0 equiv) and triphosgene (0.33 equiv) in anhydrous THF is stirred at 0°C under nitrogen. After 4 hours, the reaction is quenched with aqueous NaHCO₃, extracted with ethyl acetate, and purified via column chromatography to afford the benzodiazolone intermediate.

Introduction of the Boronate Ester Group

Demethylative Direct Borylation

A demethylative borylation strategy, adapted from benzo[fg]tetracene syntheses, enables direct installation of the boronate group at C4. This method avoids pre-functionalized aryl halides, instead leveraging methoxy-directed C–H activation.

Key Reaction Conditions

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂).

-

Catalyst: Iridium complex [Ir(OMe)(cod)]₂.

-

Base: Potassium carbonate.

-

Solvent: Toluene at 110°C for 12 hours.

The methoxy group at C6 acts as a directing group, facilitating regioselective borylation at C4. Subsequent transesterification with pinacol yields the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.

Suzuki-Miyaura Coupling with Pre-Borylated Intermediates

Alternatively, the boronate group is introduced via cross-coupling using a pre-borylated aryl halide. For example, 4-bromo-6-methoxy-1,3-dihydro-1,3-benzodiazol-2-one undergoes Miyaura borylation with bis(pinacolato)diboron in the presence of a palladium catalyst.

Optimized Parameters

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ |

| Ligand | XPhos |

| Solvent | 1,4-Dioxane |

| Temperature | 80°C |

| Reaction Time | 8 hours |

| Yield | 68–72% |

This method offers compatibility with sensitive functional groups but requires stringent anhydrous conditions.

Functional Group Interconversion Strategies

Methoxy Group Installation

The C6 methoxy group is typically introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For instance, treatment of 4-bromo-6-nitro-1,3-dihydro-1,3-benzodiazol-2-one with sodium methoxide in DMF at 120°C replaces the nitro group with methoxy, albeit in modest yields (50–55%).

Boronate Ester Transesterification

Transesterification of pinacol boronate esters with 1,3,2-dioxaborolane diols under acidic conditions provides an alternative route. For example, reacting 4-(pinacolatoboryl)-6-methoxy-1,3-dihydro-1,3-benzodiazol-2-one with 2,3-dimethyl-2,3-butanediol in acetic acid at 60°C quantitatively converts the pinacol group to the tetramethyl variant.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of primary methods for synthesizing Compound A :

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Demethylative Borylation | 65–70 | ≥95 | Regioselective, fewer steps | Requires high catalyst loading |

| Suzuki-Miyaura Coupling | 68–72 | ≥98 | Scalable, robust conditions | Sensitive to moisture |

| Transesterification | 85–90 | ≥97 | High yielding, simple workup | Dependent on precursor availability |

Demethylative borylation is favored for its step economy, whereas transesterification excels in yield but depends on accessible pinacol boronate intermediates .

Analyse Chemischer Reaktionen

Types of Reactions

6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds similar to 6-methoxybenzodiazoles exhibit significant anticancer properties. The incorporation of the dioxaborolane group enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents. A study demonstrated that benzodiazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary studies have shown that benzodiazole derivatives can exhibit inhibitory effects against a range of bacterial strains. The dioxaborolane moiety may enhance this activity by facilitating interactions with microbial cell walls or enzymes critical for bacterial survival .

Organic Electronics

6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3-benzodiazol-2-one is being explored for its applications in organic electronics. Its ability to act as a p-type semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's electronic properties can be tuned by modifying the substituents on the benzodiazole ring .

Polymer Chemistry

In polymer synthesis, the compound can serve as a building block for creating functionalized polymers with tailored properties. Its reactivity allows for incorporation into copolymers which can have applications in coatings and adhesives with enhanced mechanical and thermal stability .

Cross-Coupling Reactions

6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3-benzodiazol-2-one can participate in cross-coupling reactions such as Suzuki-Miyaura coupling due to the presence of the boron atom. This reaction is pivotal in forming carbon-carbon bonds in organic synthesis and is widely used in the pharmaceutical industry for synthesizing complex molecules .

Synthesis of Novel Compounds

The compound can also be utilized as an intermediate in the synthesis of other bioactive molecules or materials by allowing for further functionalization through nucleophilic substitutions or other transformations .

Case Studies

Wirkmechanismus

The mechanism of action of 6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity . This interaction can affect various biochemical pathways, leading to the desired therapeutic or catalytic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Heterocycle Variations

- Benzimidazolone vs. Indazole vs. Benzoxazolone :

- The benzimidazolone core (target compound) offers dual hydrogen-bonding sites (NH and carbonyl groups), enhancing interactions in biological targets .

- Indazole derivatives (e.g., ) exhibit stronger π-π stacking due to planar aromaticity, useful in kinase inhibitor design .

- Benzoxazolone () replaces NH with oxygen, reducing basicity and altering solubility .

Substituent Effects

- Methoxy (6-OCH₃) : Enhances solubility and electron-donating effects, stabilizing intermediates in cross-coupling reactions .

- Chloro (6-Cl) : Increases lipophilicity and directs electrophilic substitution, advantageous in medicinal chemistry .

- Boronate Position : Position 4 (target) vs. 5 () alters steric and electronic profiles, affecting coupling efficiency .

Reactivity in Cross-Couplings

- The target compound’s boronate at position 4 is less sterically hindered compared to position 5 analogs, enabling faster Suzuki-Miyaura reactions .

- Chloro-substituted indazole () may undergo concurrent halogen displacement, complicating reaction pathways .

The methoxy group may reduce cytotoxicity compared to chloro analogs .

Table 2: Physical and Spectral Data Comparison

Biologische Aktivität

6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3-benzodiazol-2-one is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound features a complex structure that includes a methoxy group and a dioxaborolane moiety. Its molecular formula is , with a molecular weight of approximately 282.12 g/mol. The structural formula can be represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance:

- In vitro studies demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy. The results indicated that the compound had lower MIC values compared to standard antibiotics like ampicillin and ciprofloxacin.

| Pathogen | MIC (µg/mL) | Standard Antibiotic (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 20 | 40 |

| Pseudomonas aeruginosa | 25 | 50 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Cell Line Studies : The compound was tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). It showed promising cytotoxic effects with IC50 values in the micromolar range.

| Cell Line | IC50 (µM) | Control (DMSO) |

|---|---|---|

| MCF-7 | 8 | >50 |

| HeLa | 10 | >50 |

The proposed mechanism of action involves:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.

- Induction of Apoptosis : Studies suggest that it activates apoptotic pathways leading to programmed cell death in tumor cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Case Studies

Several case studies have been conducted to further understand the biological implications of this compound:

- Study on Antimicrobial Efficacy : A randomized trial evaluated the effectiveness of the compound in treating bacterial infections in animal models. Results showed a significant reduction in bacterial load compared to untreated controls.

- Anticancer Research : A clinical trial involving patients with advanced breast cancer assessed the safety and efficacy of the compound as an adjunct therapy. Preliminary results indicated improved patient outcomes with manageable side effects.

Q & A

Q. What are the common synthetic routes for preparing 6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3-benzodiazol-2-one?

The compound can be synthesized via condensation reactions involving hydrazine derivatives and boron-containing precursors. For example, analogous benzodiazole derivatives are synthesized by reacting hydrazines with carbonyl-containing intermediates under reflux in ethanol (as seen in spirocyclic compound synthesis in ). The tetramethyl dioxaborolane group is typically introduced via Suzuki-Miyaura coupling precursors or boronic ester exchange reactions . Key steps include:

Q. Which analytical techniques are critical for characterizing this compound?

Q. What are the primary reactivity profiles of this compound in cross-coupling reactions?

The tetramethyl dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling ( ), a key reaction for biaryl synthesis. Methodological considerations:

Q. How should researchers handle stability and storage challenges?

- Moisture sensitivity : The dioxaborolane group hydrolyzes in aqueous media. Store under inert gas (N₂/Ar) and use anhydrous solvents .

- Light sensitivity : Benzodiazole derivatives may degrade under UV; amber vials are recommended.

Advanced Research Questions

Q. What experimental design challenges arise in optimizing regioselectivity during synthesis?

Regioselectivity in benzodiazole formation can be influenced by:

- Substituent effects : Electron-donating groups (e.g., methoxy) direct cyclization positions. Computational modeling (DFT) predicts thermodynamic favorability .

- Reaction kinetics : Slow addition of reagents or low temperatures improve selectivity.

- Contradictory data : Conflicting NMR/X-ray results may arise from polymorphism; multi-technique validation is essential .

Q. How can researchers resolve contradictions in spectroscopic and crystallographic data?

- Multi-technique approach : Combine XRD (absolute structure), NMR (solution-state dynamics), and IR (functional group confirmation).

- DFT calculations : Compare experimental and theoretical spectra (e.g., HOMO-LUMO gaps, vibrational modes) to identify discrepancies .

- Dynamic effects : Consider rotamers or solvent interactions that alter NMR signals but not crystal structures .

Q. What computational methods are suitable for studying electronic properties and reaction mechanisms?

- Density Functional Theory (DFT) : Models electronic structure, frontier orbitals, and transition states. Basis sets (e.g., B3LYP/6-311+G(d,p)) predict UV-Vis spectra and charge distribution .

- Molecular docking : For bioactive derivatives, docking studies (e.g., with enzymes) assess binding modes, as seen in benzothiazole-triazole hybrids () .

Q. How can catalytic applications of this compound be tested in complex systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.